5-Bromo-2-methylquinolin-3-ol
Description
5-Bromo-2-methylquinolin-3-ol is a brominated quinoline derivative featuring a hydroxyl (-OH) group at position 3, a methyl (-CH₃) group at position 2, and a bromine atom at position 4. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound—particularly the electron-withdrawing bromine and electron-donating methyl group—create a unique electronic environment that influences its reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
5-bromo-2-methylquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)5-7-8(11)3-2-4-9(7)12-6/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYLNJMLSHBKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylquinolin-3-ol typically involves the bromination of 2-methylquinolin-3-ol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Oxidation of the Hydroxyl Group
The hydroxyl group at the 3rd position undergoes oxidation to form a quinone derivative . This reaction is critical for modifying the compound’s electronic properties and reactivity.
Mechanism :
-
The hydroxyl group (-OH) is oxidized to a carbonyl group (=O), likely using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Enzymatic Interactions and Biochemical Relevance
The compound interacts strongly with cytochrome P450 enzymes , forming stable complexes that inhibit or modulate enzyme activity. This interaction alters drug metabolism pathways and cellular signaling.
Potential Substitution Reactions
While not explicitly detailed in the provided sources, the bromine atom at the 5th position may undergo nucleophilic aromatic substitution (under specific conditions) due to its electron-withdrawing nature. Potential products could include derivatives with nucleophilic groups (e.g., -NH₂, -SH) replacing Br .
Comparison of Key Reactions
| Reaction Type | Key Reagents/Conditions | Product | Biological/Chemical Impact |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ catalyst | 5-Bromo-2-methylquinolin-3-ol | Selective synthesis, enzyme inhibition |
| Oxidation | KMnO₄/CrO₃, acidic conditions | Quinone derivative | Enhanced electronic reactivity |
| Enzymatic Interaction | Cytochrome P450 enzymes | Stable enzyme complexes | Altered drug metabolism pathways |
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-2-methylquinolin-3-ol is recognized for its potential in drug development, particularly as a building block for synthesizing more complex pharmaceutical compounds. Its unique functional groups contribute to its interaction with various biological targets, making it a candidate for further research in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit specific enzymes involved in microbial growth, suggesting its potential use as an antimicrobial agent. The mechanism of action may involve binding to molecular targets such as receptors or enzymes, leading to modulation of biological pathways.
Antitubercular Activity
Recent studies have highlighted the antitubercular activity of derivatives related to this compound. For instance, certain substituted derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs like pyrazinamide and isoniazid . This suggests that modifications of the quinoline structure could enhance its efficacy against tuberculosis.
Synthesis and Characterization
The synthesis of this compound typically involves bromination reactions on 2-methylquinolin-3-ol. Various methods have been explored to optimize yield and purity, including the use of brominating agents such as selenium dioxide or N-bromosuccinimide (NBS) under controlled conditions .
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Bromination with NBS | 75% | Acetic acid |
| Bromination with Selenium Dioxide | 85% | Dioxane at 100°C |
This table summarizes some common synthesis methods and their yields, indicating that careful selection of conditions can significantly affect the outcome.
Biological Evaluation
The biological evaluation of this compound has revealed diverse activities:
Antiviral Properties
In addition to antimicrobial properties, quinoline derivatives are being investigated for antiviral activities. The structural features of this compound may allow it to interact with viral proteins or inhibit viral replication processes.
Potential in Cancer Therapy
Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells. The presence of bromine and hydroxyl groups in this compound may enhance its ability to target cancerous cells selectively .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Antimicrobial Activity Study : A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibition compared to control agents.
- Antitubercular Screening : Derivatives were synthesized and screened for their activity against M. tuberculosis, revealing promising results with some compounds showing MIC values significantly lower than traditional treatments .
- Cancer Cell Line Studies : Research involving cancer cell lines indicated that modifications to the quinoline structure could enhance cytotoxicity against specific cancer types, suggesting a pathway for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylquinolin-3-ol involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Substituent Positioning
The position and nature of substituents on the quinoline ring critically determine physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the quinoline ring, but its position (C5 vs. C3) alters regioselectivity in further reactions. For example, bromine at C3 (Compound 21) is meta-directing, whereas bromine at C5 may favor substitutions at C7 or C8 .
- Hydrogen Bonding : Hydroxyl groups at C3 (target compound) vs. C5 (Compound 21) affect solubility and binding affinity. The C3-OH group is more likely to participate in intramolecular hydrogen bonding, stabilizing specific conformations .
Physicochemical Properties
- Solubility: Hydroxyl groups improve water solubility, but methyl and bromine substituents increase hydrophobicity. The target compound is likely less soluble in water than 3-Bromoquinolin-5-ol due to its methyl group .
- Stability: Bromine at C5 may reduce photodegradation compared to C3-brominated quinolines, as C5 is less reactive under UV light .
Biological Activity
5-Bromo-2-methylquinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by a quinoline ring system with a bromine substituent at the 5-position and a hydroxyl group at the 3-position. This unique structure contributes to its biological properties, enhancing its interaction with various biological targets.
Biological Activity Overview
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines such as Colo320, highlighting its potential as a selective anticancer agent. The compound's mechanism involves the inhibition of specific kinases associated with cancer progression, including PIM-1 and SGK-1 .
2. Antimicrobial Activity
The compound has shown antimicrobial efficacy against various bacterial strains. Its derivatives have been tested for their ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
3. Enzyme Inhibition
This compound has been identified as a selective inhibitor of several kinases. In particular, it has demonstrated strong inhibition of PKA and GSK3β among others, which are critical in various signaling pathways related to cancer and other diseases .
Case Study 1: Anticancer Efficacy
In a recent study, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, with IC50 values comparable to established chemotherapeutic agents. The compound's ability to induce cell cycle arrest and apoptosis was confirmed via flow cytometry analysis .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against MRSA. The study utilized disk diffusion methods to assess the compound's effectiveness, revealing clear zones of inhibition at varying concentrations. These findings support the potential application of this compound in treating resistant bacterial infections .
Research Findings Summary
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Colo320 cells | Induces apoptosis | |
| Antimicrobial | MRSA | Inhibition of bacterial growth | |
| Enzyme inhibition | PIM-1, SGK-1 | Selective inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to the active sites of kinases involved in cancer signaling pathways, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 5-Bromo-2-methylquinolin-3-ol, and how do bromination agents influence reaction outcomes?
- Methodological Answer : Bromination of quinoline derivatives often involves electrophilic substitution. For example, bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., DCM or acetic acid) can introduce bromine at specific positions. The methyl and hydroxyl groups may direct bromination via steric and electronic effects. Pre-functionalized intermediates, such as 2-methylquinolin-3-ol, are typically brominated under controlled conditions to avoid over-bromination .
- Key Considerations : Monitor reaction temperature (e.g., 0–25°C) to control selectivity. Use TLC or HPLC to track progress .
Q. How is the purity of this compound validated in academic settings, and what analytical methods are prioritized?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is standard .
- Spectroscopy : ¹H/¹³C NMR confirms structural integrity; IR identifies functional groups (e.g., -OH at ~3200 cm⁻¹).
- Melting Point : Consistency with literature values (e.g., analogs like 5-Bromo-2-hydroxybenzyl alcohol show mp 108–110°C ).
- Data Table :
| Technique | Target Metric | Example from Analogs |
|---|---|---|
| HPLC | Purity >95% | 5-Bromo-2-methoxybenzoic acid (>98% GC) |
| NMR | Peak assignment | 6-Bromo-2-chloro-3-methylquinoline |
| MP | 108–110°C | 5-Bromo-2-hydroxybenzyl alcohol |
Q. What spectroscopic signatures are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR: Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling. The methyl group (~2.5 ppm) and hydroxyl proton (~5–6 ppm, exchangeable) are key markers.
- ¹³C NMR: Quinoline carbons (C-2, C-3) show distinct shifts; bromine causes deshielding (~120–140 ppm) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 242 (C₁₀H₈BrNO⁺) with isotopic patterns confirming bromine .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound derivatives?
- Methodological Answer :
- Step 1 : Re-optimize computational parameters (e.g., DFT functional B3LYP/6-311+G(d,p)) to account for solvation effects or tautomerism.
- Step 2 : Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlaps, especially in crowded aromatic regions .
- Case Study : Analogous compounds like 5-Bromo-2-fluoro-3-pyridinol require iterative refinement of computational models to match experimental NMR shifts .
Q. What strategies enhance regioselective bromination in quinoline systems to minimize byproducts?
- Methodological Answer :
- Directed Bromination : Use protecting groups (e.g., -OH acetylation) to direct bromine to the desired position (C-5 vs. C-7).
- Catalysis : Lewis acids (e.g., FeBr₃) can improve selectivity for electron-rich positions .
- Statistical Analysis : Design of Experiments (DoE) optimizes variables (temperature, stoichiometry) for maximum yield .
Q. Which computational tools effectively predict the stability and reactivity of brominated quinolines under varying conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., predicting decomposition at >150°C).
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic reactivity. For example, this compound may exhibit higher electrophilicity at C-6 due to electron-withdrawing effects .
- Software : Gaussian, ORCA, or Schrödinger Suite for modeling .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Hypothesis Testing : Compare experimental solubility (e.g., in DMSO vs. hexane) with computational logP values.
- Case Study : Analog 5-Bromo-2-hydroxybenzyl alcohol shows higher solubility in DMSO due to H-bonding, while bromine reduces solubility in hexane .
- Resolution : Use Hansen Solubility Parameters (HSP) to rationalize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
